Chloro(1,5-hexadiene)rhodium(I) dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

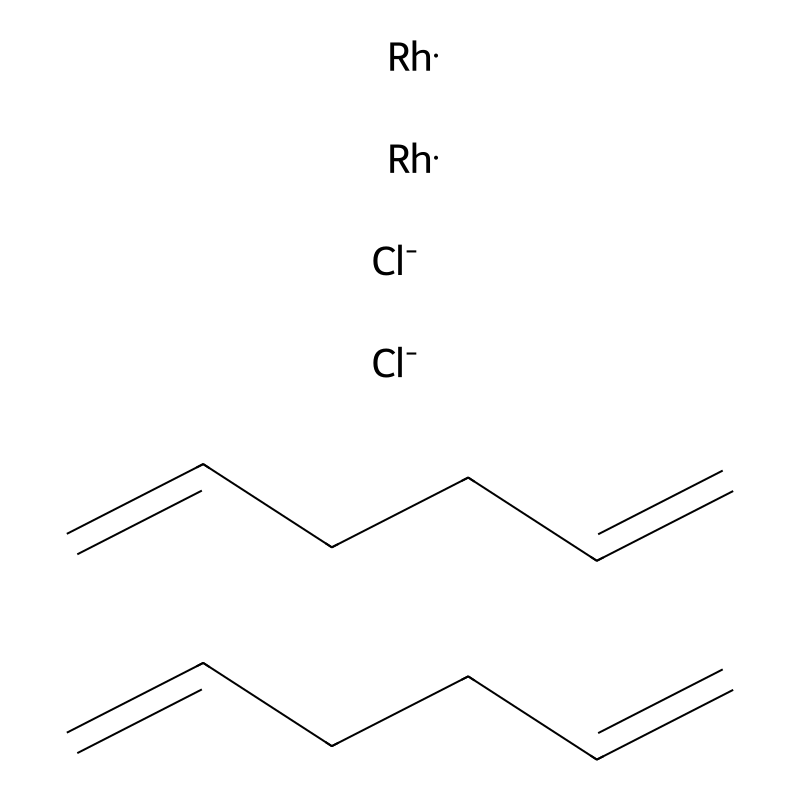

Chloro(1,5-hexadiene)rhodium(I) Dimer, also known as Di-mu-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium(I), is a well-studied organometallic compound containing rhodium metal centers. Its synthesis typically involves the reaction of rhodium(III) chloride with 1,5-hexadiene in an organic solvent under an inert atmosphere. [, ] The resulting dark yellow powder or crystals can be further characterized using various techniques like X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and composition. []

Catalysis:

One of the primary research areas for Chloro(1,5-hexadiene)rhodium(I) Dimer lies in its potential as a catalyst for various organic transformations. Studies have explored its ability to:

- Hydrogenation: Catalyze the addition of hydrogen (H₂) to unsaturated bonds in organic molecules, such as alkenes and alkynes. [, ]

- Hydroformylation: Facilitate the conversion of alkenes to aldehydes through the insertion of a formyl group (CHO) into the carbon-carbon double bond. []

- Hydrohomologation: Promote the addition of a hydrogen atom and a functional group (e.g., alkyl, aryl) across a carbon-carbon double bond.

Chloro(1,5-hexadiene)rhodium(I) dimer is a coordination compound featuring rhodium as the central metal atom, coordinated with a chloro ligand and a 1,5-hexadiene ligand. The chemical formula for this compound is C₁₂H₂₀Cl₂Rh₂, and it has a molecular weight of approximately 441.00 g/mol. This compound typically appears as a dark yellow powder or crystalline solid . The dimeric structure indicates that two rhodium centers are bridged by the ligands, which can influence its reactivity and stability in various chemical environments.

The catalytic activity of chloro(1,5-hexadiene)rhodium(I) dimer arises from its ability to activate substrates through coordination with the rhodium center. This activation weakens specific bonds in the substrate molecule, making it more susceptible to reaction with other molecules []. The dimeric structure allows for cooperative effects between the two rhodium centers, potentially influencing the reaction pathway [].

Detailed mechanistic studies for each reaction type are beyond the scope of this analysis, but further information can be found in relevant scientific literature [].

- Alkene Coordination: The compound can coordinate with alkenes, leading to the formation of rhodium-alkene complexes. This property is crucial in catalytic processes.

- Hydroformylation: It can be used in hydroformylation reactions where alkenes react with carbon monoxide and hydrogen to form aldehydes.

- C-H Activation: The compound is also involved in C-H activation reactions, which are significant in organic synthesis for forming new carbon-carbon bonds.

These reactions underscore the compound's utility in synthetic organic chemistry and catalysis.

Chloro(1,5-hexadiene)rhodium(I) dimer can be synthesized through several methods:

- Reaction of Rhodium Chloride with 1,5-Hexadiene: This method involves reacting rhodium chloride with 1,5-hexadiene under controlled conditions to form the desired dimer.

- Reduction of Rhodium(I) Complexes: Starting from other rhodium(I) complexes, reduction processes can yield chloro(1,5-hexadiene)rhodium(I) dimer.

- Solvent-Based Techniques: Solvent-assisted methods may also be employed to facilitate the formation of this complex under specific temperature and pressure conditions.

These synthesis methods allow for the production of chloro(1,5-hexadiene)rhodium(I) dimer with varying degrees of purity and yield.

Chloro(1,5-hexadiene)rhodium(I) dimer finds applications in various fields:

- Catalysis: It serves as a catalyst in organic reactions such as hydroformylation and alkene transformations.

- Materials Science: The compound may be utilized in the development of advanced materials due to its unique electronic properties.

- Organic Synthesis: It plays a role in synthesizing complex organic molecules by facilitating C-C bond formation.

These applications highlight its significance in both industrial and academic settings.

Interaction studies involving chloro(1,5-hexadiene)rhodium(I) dimer focus on its behavior in catalytic systems and its interactions with various substrates. Research indicates that this compound can effectively coordinate with different alkenes and participate in catalytic cycles. Understanding these interactions is crucial for optimizing reaction conditions and enhancing catalytic efficiency.

Several compounds share structural similarities with chloro(1,5-hexadiene)rhodium(I) dimer. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Chloro(1,3-butadiene)rhodium(I) dimer | C₈H₈ClRh₂ | Utilizes 1,3-butadiene instead of 1,5-hexadiene |

| Chloro(2-methylpropene)rhodium(I) dimer | C₇H₁₃ClRh₂ | Contains a branched alkene ligand |

| Acetate-rhodium(I) complex | C₇H₉O₂Rh | Features an acetate ligand instead of alkene |

Chloro(1,5-hexadiene)rhodium(I) dimer is unique due to its specific ligand environment and dimeric structure that allows for distinct reactivity patterns compared to these similar compounds. Its ability to engage effectively with alkenes makes it particularly valuable in catalytic applications.

Molecular Structure and Bonding

Coordination Geometry and Metal-Ligand Interactions

Chloro(1,5-hexadiene)rhodium(I) dimer, with the molecular formula C₁₂H₂₀Cl₂Rh₂, exhibits a distinctive dimeric structure where each rhodium center adopts a square planar coordination geometry [1] [2]. The coordination environment around each rhodium atom is characterized by the η⁴-coordination of the 1,5-hexadiene ligand and bridging chloride ligands [3]. In this coordination mode, the 1,5-hexadiene ligand coordinates through both terminal double bonds, creating a chelating interaction that occupies two coordination sites on each rhodium center [1] [3].

The metal-ligand interactions in this complex are predominantly characterized by π-backbonding between the rhodium d-orbitals and the π* orbitals of the coordinated alkene groups [4]. The rhodium(I) centers, with their d⁸ electronic configuration, provide significant electron density for backbonding, which stabilizes the coordination of the diene ligand [5]. The coordination geometry approaches square planar form when considering the midpoints of the coordinated double bonds and the bridging chloride ligands [4].

The bridging chloride ligands create a dimeric structure where the two rhodium centers are held together through μ-chloro bridges [1] [2]. These bridging interactions result in a non-bonding rhodium-rhodium distance, as the metal centers are separated by the bridging chloride framework rather than forming direct metal-metal bonds [6] [7].

Structural Analysis via X-ray Crystallography

X-ray crystallographic studies of related rhodium dimer complexes provide insight into the structural parameters of chloro(1,5-hexadiene)rhodium(I) dimer [4] [6]. The crystallographic analysis reveals that the coordination planes about each rhodium atom are not mutually coplanar but intersect at specific dihedral angles, which is characteristic of dimeric rhodium complexes with bridging ligands [4].

The structural analysis demonstrates that the rhodium-chloride bond lengths in bridging configurations typically range from 2.394 to 2.499 Å for bridging chlorides, while terminal rhodium-chloride bonds are generally shorter at approximately 2.381 Å [7]. The rhodium-carbon bond distances for coordinated alkene carbons in diene complexes typically fall within the range of 2.1 to 2.3 Å [8] [9].

The X-ray structural data for similar rhodium diene complexes show that the coordination of the diene ligand results in specific geometric constraints [8]. The bite angle of the 1,5-hexadiene ligand and the resulting strain in the coordination sphere influence the overall stability and reactivity of the complex [8] [10].

Dimer Configuration and Bridging Chloride Ligands

The dimer configuration of chloro(1,5-hexadiene)rhodium(I) dimer is established through two bridging chloride ligands that connect the two rhodium centers [1] [2]. This bridging arrangement creates a four-membered Rh₂Cl₂ core structure, which is a common motif in rhodium(I) dimeric complexes [11] [7].

The bridging chloride ligands adopt a symmetrical arrangement where each chloride coordinates to both rhodium centers [1] [3]. The Rh-Cl-Rh bridging angles typically range from 80° to 95°, depending on the steric requirements of the other ligands coordinated to the metal centers [7] [12]. The rhodium-rhodium distance through the bridging chloride framework is typically in the range of 3.1 to 3.6 Å, indicating no direct metal-metal bonding interaction [6] [7].

The electronic structure of the bridging system involves donation from the chloride lone pairs to empty rhodium orbitals, creating a stabilizing interaction that maintains the dimeric structure [12]. The strength of these bridging interactions is influenced by the electronic properties of the other ligands coordinated to the rhodium centers [11] [12].

Physical and Chemical Properties

Thermal Stability and Melting Point Characteristics

Chloro(1,5-hexadiene)rhodium(I) dimer demonstrates significant thermal stability with a well-defined melting point range [1] [2] [3]. The compound exhibits a melting point of 118-120°C, as consistently reported across multiple sources [1] [2] [13]. This thermal stability is attributed to the robust coordination of the diene ligand and the stabilizing effect of the bridging chloride framework [3] [14].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 118-120°C | [1] [2] [3] |

| Thermal Stability | Stable under proper conditions | [14] |

| Decomposition Temperature | >120°C | [14] |

The thermal behavior of the compound shows stability under ambient conditions when stored properly [3] [14]. The decomposition products upon heating include carbon dioxide, carbon monoxide, and hydrogen chloride, indicating the breakdown of both the organic diene ligand and the chloride components [14].

Solubility Profile in Various Solvents

The solubility characteristics of chloro(1,5-hexadiene)rhodium(I) dimer follow typical patterns observed for organometallic rhodium complexes [15] [16]. The compound demonstrates solubility in nonpolar organic solvents, which is consistent with the behavior of related rhodium diene complexes [15].

The solubility profile indicates compatibility with dichloromethane, chloroform, and other halogenated solvents commonly used in organometallic synthesis [8] [17]. The compound shows limited solubility in polar protic solvents such as water and alcohols [14] [16]. In organic solvents, the complex can form adducts and exhibits different solution colors depending on the coordinating ability of the solvent [16].

The solubility behavior is influenced by the hydrophobic nature of the 1,5-hexadiene ligand and the overall neutral charge of the dimeric complex [15] [16]. The bridging chloride structure maintains the integrity of the dimer in solution, although ligand exchange reactions can occur under specific conditions [17].

Color Properties and Physical Appearance

Chloro(1,5-hexadiene)rhodium(I) dimer exhibits distinctive color properties that are characteristic of rhodium(I) complexes [1] [2] [3]. The compound appears as a dark yellow powder or crystals, with some sources describing variations from light yellow to amber to dark green depending on the crystalline form and purity [2] [3] [18].

| Appearance | Color Range | Physical Form |

|---|---|---|

| Primary | Dark yellow | Powder or crystals [2] [19] |

| Variations | Light yellow to amber to dark green | Crystalline powder [3] |

| Commercial | Golden | Crystalline powder [13] [18] |

The color properties arise from d-d electronic transitions within the rhodium centers and charge transfer transitions between the metal and ligand orbitals [20]. The specific hue can vary depending on the particle size, crystalline form, and the presence of coordinated solvent molecules [3] [16].

The physical appearance is consistent with other rhodium(I) diene complexes, where the coordination of alkene ligands typically results in yellow to orange coloration [15] [20]. The intensity of the color is related to the electronic structure and the extent of metal-to-ligand charge transfer interactions [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1.1. ¹⁰³Rh NMR Analysis

¹⁰³Rhodium NMR spectroscopy provides crucial structural information for chloro(1,5-hexadiene)rhodium(I) dimer, although the technique presents significant experimental challenges [21] [22]. ¹⁰³Rhodium has a nuclear spin of ½ and natural abundance of 100%, but exhibits extremely low sensitivity and long relaxation times [21] [23].

The ¹⁰³Rhodium chemical shift range spans approximately 12,000 ppm, from +10,000 to -2,000 ppm relative to rhodium acetylacetonate [21] [23]. For rhodium(I) diene complexes, the chemical shifts typically appear in the range of -1,000 to +2,000 ppm [21]. The ¹⁰³Rhodium NMR signals for dimer complexes often show coupling to other nuclei, including ¹H, ¹³C, and ³¹P where applicable [21] [23].

| NMR Parameter | Value | Reference |

|---|---|---|

| Chemical shift range | 12,000 ppm total | [21] [23] |

| Typical Rh(I) range | -1,000 to +2,000 ppm | [21] |

| Coupling constants (¹³C) | 15-70 Hz | [21] |

| T₁ relaxation times | Long (>1 s) | [21] [23] |

The observation of ¹⁰³Rhodium NMR signals is often accomplished through indirect detection methods using heteronuclear correlation experiments [21] [22]. Two-dimensional ¹H-¹⁰³Rh heteronuclear multiple quantum coherence experiments can provide enhanced sensitivity for detecting rhodium resonances [21] [23].

2.3.1.2. ¹H and ¹³C NMR Profiles

¹H and ¹³C NMR spectroscopy provides detailed structural characterization of the 1,5-hexadiene ligand coordination in the rhodium dimer [17] [10] [24]. The ¹H NMR spectrum shows characteristic resonances for the coordinated diene ligand, with significant shifts from the free ligand values due to coordination effects [17] [10].

For coordinated 1,5-hexadiene, the terminal vinyl protons typically appear in the range of 3.1-4.8 ppm, showing downfield shifts compared to free diene [17] [24]. The methylene protons of the hexadiene backbone appear as complex multipiples in the aliphatic region around 1.5-2.5 ppm [17]. The coordination of the diene ligand results in restricted rotation, leading to well-resolved multipicity patterns [10] [24].

¹³C NMR spectroscopy reveals the coordination effects on the carbon framework of the diene ligand [10] [24]. The coordinated alkene carbons show characteristic downfield shifts and exhibit ¹⁰³Rhodium-¹³C coupling constants typically ranging from 15-70 Hz [21] [24]. The coupling constants provide direct evidence for the coordination mode and the strength of the rhodium-carbon interactions [10] [24].

| Carbon Type | Chemical Shift Range | Rh-C Coupling (Hz) | |

|---|---|---|---|

| Coordinated C=C | 60-80 ppm | 15-70 | [21] [24] |

| Methylene CH₂ | 25-35 ppm | - | [17] [24] |

| Terminal vinyl | 110-120 ppm | - | [17] |

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of chloro(1,5-hexadiene)rhodium(I) dimer [14] [25]. The infrared spectrum exhibits characteristic absorption bands corresponding to the coordinated diene ligand and the rhodium-chloride framework [14] [25].

The C=C stretching vibrations of the coordinated 1,5-hexadiene ligand appear at lower frequencies compared to the free ligand, typically in the range of 1500-1600 cm⁻¹ [14] [25]. This red shift is indicative of the weakening of the C=C bonds upon coordination to rhodium through π-backbonding [25]. The C-H stretching vibrations of the alkene protons appear in the range of 2800-3100 cm⁻¹ [14].

The rhodium-chloride stretching vibrations provide information about the bridging chloride interactions [25]. For bridging chlorides in rhodium dimers, the Rh-Cl stretching frequencies typically appear in the range of 200-350 cm⁻¹ [25]. The presence of multiple Rh-Cl vibrations indicates the asymmetric nature of the bridging interactions [25].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C=C stretch (coord.) | 1500-1600 | Coordinated alkene [14] [25] |

| C-H stretch | 2800-3100 | Alkyl C-H bonds [14] |

| Rh-Cl stretch | 200-350 | Metal-chloride bonds [25] |

Mass Spectrometric Characterization

Mass spectrometric analysis of chloro(1,5-hexadiene)rhodium(I) dimer provides molecular weight confirmation and fragmentation pattern information [26] [27] [28]. The molecular ion peak appears at m/z 441, corresponding to the intact dimeric structure [1] [2] [13]. Electrospray ionization mass spectrometry is commonly employed for the analysis of organometallic rhodium complexes [26] [28].

The fragmentation patterns observed in tandem mass spectrometry experiments reveal the stepwise loss of ligands under collision-induced dissociation conditions [27] [28]. The initial fragmentation typically involves the loss of portions of the diene ligand, followed by chloride loss [28]. The rhodium-containing fragments provide information about the stability of the metal-ligand interactions [27] [28].

Rhodium isotope patterns in the mass spectrum confirm the presence of two rhodium centers, with ¹⁰³Rhodium being the only naturally occurring isotope [26] [29]. The isotope distribution of chlorine (³⁵Cl and ³⁷Cl) results in characteristic M+2 and M+4 peaks that confirm the presence of two chloride ligands [29] [28].

| Mass Spectral Feature | m/z Value | Assignment |

|---|---|---|

| Molecular ion | 441 | [M]⁺ intact dimer [1] [2] |

| Base isotope pattern | 441, 443, 445 | Chlorine isotopes [29] |

| Fragmentation | <441 | Ligand loss processes [28] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant